molecular formula C8H13ClO3 B14280252 Ethyl 5-chloro-3-methyl-5-oxopentanoate CAS No. 136122-65-1

Ethyl 5-chloro-3-methyl-5-oxopentanoate

Cat. No.: B14280252
CAS No.: 136122-65-1
M. Wt: 192.64 g/mol
InChI Key: DKIJTCSWAKBAIT-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-methyl-5-oxopentanoate is a high-purity chlorinated ester of significant interest in organic synthesis and medicinal chemistry research. This compound serves as a versatile chemical building block, particularly for the synthesis of complex heterocyclic structures. Its molecular architecture, featuring both a reactive chloro-ketone moiety and an ester group, makes it a valuable precursor for nucleophilic substitution reactions and further functionalization. Chlorinated compounds are of paramount importance in drug discovery, with more than 250 FDA-approved drugs containing chlorine, highlighting their critical role in developing new therapeutic agents . Researchers can leverage this reagent in the exploration of structure-activity relationships (SAR) to develop novel compounds targeting a range of biological activities. This product is intended for research purposes as a chemical intermediate in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

136122-65-1

Molecular Formula

C8H13ClO3

Molecular Weight

192.64 g/mol

IUPAC Name

ethyl 5-chloro-3-methyl-5-oxopentanoate

InChI

InChI=1S/C8H13ClO3/c1-3-12-8(11)5-6(2)4-7(9)10/h6H,3-5H2,1-2H3

InChI Key

DKIJTCSWAKBAIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)CC(=O)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination Method

One of the most straightforward approaches for synthesizing this compound involves the direct chlorination of ethyl 3-methyl-5-oxopentanoate using thionyl chloride. This method is analogous to the preparation of related chlorinated esters described in the literature.

Reagents:

  • Ethyl 3-methyl-5-oxopentanoate
  • Thionyl chloride (SOCl₂)
  • Anhydrous solvent (typically dichloromethane or chloroform)
  • Catalytic amount of dimethylformamide (DMF)

Procedure:

  • In an oven-dried reaction vessel under inert atmosphere, dissolve ethyl 3-methyl-5-oxopentanoate in anhydrous dichloromethane.
  • Cool the solution to 0°C using an ice bath.
  • Add thionyl chloride (1.2-1.5 equivalents) dropwise over 30 minutes.
  • Add a catalytic amount of DMF (1-2 drops) to accelerate the reaction.
  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, carefully quench the reaction by adding the mixture to ice-cold water.
  • Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
  • Remove the solvent under reduced pressure to obtain the crude product.
  • Purify by column chromatography using an appropriate solvent system (typically petroleum ether/ethyl acetate gradient).

The reaction proceeds through the formation of an acid chloride intermediate, which is facilitated by the catalytic DMF (Vilsmeier-Haack type mechanism).

Using Alternative Chlorinating Agents

While thionyl chloride is the most common chlorinating agent, other reagents can also be employed:

Chlorinating Agent Reaction Conditions Advantages Disadvantages
Thionyl chloride (SOCl₂) 0°C to rt, 4-6 h Good yields, readily available Moisture sensitive, generates SO₂
Phosphorus pentachloride (PCl₅) 0°C to rt, 2-4 h Effective for hindered ketones More difficult to handle
Oxalyl chloride/(COCl)₂ + DMF -10°C to rt, 2-3 h Milder conditions, cleaner reaction More expensive
Triphosgene + pyridine 0°C to rt, 3-4 h Less acidic conditions Highly toxic

Synthesis via β-Keto Ester Alkylation Route

An alternative approach involves the alkylation of ethyl acetoacetate followed by selective chlorination, similar to methods described for related compounds.

Preparation of Ethyl 3-methyl-5-oxopentanoate Intermediate

Reagents:

  • Ethyl acetoacetate
  • n-Butyllithium (2.5 M in hexanes)
  • Diisopropylamine
  • Anhydrous tetrahydrofuran (THF)
  • 1-Bromopropan-2-one or equivalent electrophile
  • Anhydrous lithium chloride

Procedure:

  • Prepare lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv) to a solution of diisopropylamine (1.2 equiv) in THF at -78°C.
  • Add a solution of ethyl acetoacetate (1.0 equiv) in THF dropwise to the LDA solution at -78°C.
  • Allow the reaction to stir for 30 minutes to form the enolate.
  • Add anhydrous lithium chloride (1.0 equiv) followed by the addition of 1-bromopropan-2-one (1.1 equiv).
  • Allow the reaction to warm to room temperature and stir overnight.
  • Quench the reaction with saturated ammonium chloride solution.
  • Extract with ethyl acetate, wash with brine, and dry over magnesium sulfate.
  • Remove the solvent under reduced pressure and purify by column chromatography.

This yields ethyl 3-methyl-5-oxopentanoate, which can then be chlorinated as described in Section 2.

Alternative Alkylation Methods

The methyl group at the 3-position can be introduced through various alkylation methods:

  • Using potassium carbonate as base:
    Mix ethyl acetoacetate (1.0 equiv), methyl iodide (1.2 equiv), and potassium carbonate (1.5 equiv) in acetone and reflux for 4-6 hours.

  • Using sodium ethoxide:
    Generate sodium ethoxide in situ from sodium and ethanol, add ethyl acetoacetate, followed by methyl iodide at 0°C, then allow to warm to room temperature and stir for 12 hours.

Synthesis via 3-Methyl-Glutaric Acid Derivatives

The target compound can also be viewed as a derivative of 3-methyl-glutaric acid with selective functionalization, as suggested by one of its synonyms (3-methyl-glutaric acid ethyl ester chloride).

Procedure Starting from 3-Methyl-Glutaric Acid

Reagents:

  • 3-Methyl-glutaric acid
  • Ethanol
  • Concentrated sulfuric acid or thionyl chloride
  • Chlorinating agent (SOCl₂ or oxalyl chloride)

Procedure:

  • Prepare the monoethyl ester of 3-methyl-glutaric acid:
    a. Dissolve 3-methyl-glutaric acid in excess ethanol
    b. Add catalytic amount of concentrated sulfuric acid
    c. Reflux for 8-10 hours
    d. Extract and purify the monoethyl ester
  • Convert the remaining carboxylic acid to an acid chloride:
    a. Dissolve the monoethyl ester in dichloromethane
    b. Add thionyl chloride (1.5 equiv) dropwise at 0°C
    c. Add catalytic DMF and stir for 3-4 hours at room temperature
    d. Remove solvent and excess thionyl chloride under reduced pressure

This approach provides the target compound with the chlorinated carbonyl group at the 5-position.

Synthesis via Acylation of β-Substituted Esters

Friedel-Crafts Type Acylation

This approach utilizes a Friedel-Crafts type acylation of ethyl 3-methylpentanoate with a suitable chloroacetylating agent.

Reagents:

  • Ethyl 3-methylpentanoate
  • Chloroacetyl chloride
  • Lewis acid catalyst (AlCl₃, TiCl₄, or BF₃·Et₂O)
  • Anhydrous dichloromethane

Procedure:

  • In a flame-dried flask under nitrogen, dissolve ethyl 3-methylpentanoate (1.0 equiv) in anhydrous dichloromethane.
  • Cool to -10°C and add the Lewis acid catalyst (1.1 equiv).
  • Add chloroacetyl chloride (1.2 equiv) dropwise over 30 minutes.
  • Allow the reaction to warm to room temperature and stir for 4-6 hours.
  • Carefully quench with ice-cold water and extract with dichloromethane.
  • Wash the organic layer with saturated sodium bicarbonate and brine.
  • Dry over sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify by column chromatography.

Purification and Analytical Characterization

Purification Techniques

Effective purification is critical for obtaining high-purity this compound:

  • Column Chromatography:

    • Stationary phase: Silica gel
    • Mobile phase: Gradient of petroleum ether/ethyl acetate (typically starting at 95:5 and increasing polarity)
    • Detection: UV light at 254 nm or iodine staining
  • Distillation:

    • Vacuum distillation is recommended due to the potential thermal sensitivity of the compound
    • Typical boiling point range: Expected to be 80-100°C at 0.5-1.0 mmHg (based on similar compounds)
  • Recrystallization:

    • If the compound is solid at room temperature (though likely liquid)
    • Suitable solvent systems: Petroleum ether/diethyl ether or hexanes/ethyl acetate

Analytical Characterization

The structure confirmation of synthesized this compound should be performed using:

  • NMR Spectroscopy:

    • ¹H NMR (expected key signals):

      • Triplet at δ ~1.2-1.3 ppm (CH₃ of ethyl group)
      • Doublet at δ ~1.1-1.2 ppm (CH₃ attached to C-3)
      • Multiplet at δ ~2.5-2.7 ppm (CH at C-3)
      • Multiplet at δ ~2.8-3.0 ppm (CH₂ adjacent to carbonyl)
      • Singlet at δ ~4.0-4.2 ppm (CH₂Cl)
      • Quartet at δ ~4.1-4.2 ppm (CH₂ of ethyl group)
    • ¹³C NMR (expected key signals):

      • δ ~14 ppm (CH₃ of ethyl group)
      • δ ~19-20 ppm (CH₃ attached to C-3)
      • δ ~30-32 ppm (CH at C-3)
      • δ ~40-42 ppm (CH₂ adjacent to ester)
      • δ ~48-50 ppm (CH₂Cl)
      • δ ~60-62 ppm (OCH₂)
      • δ ~170-172 ppm (ester C=O)
      • δ ~195-197 ppm (ketone C=O)
  • Mass Spectrometry:

    • Expected molecular ion peak at m/z 192/194 (characteristic chlorine isotope pattern)
    • Fragment ions at m/z 157 (loss of Cl), 147 (loss of ethoxy), 129 (loss of CO₂Et)
  • Infrared Spectroscopy:

    • Strong C=O stretching bands at ~1730 cm⁻¹ (ester) and ~1710 cm⁻¹ (ketone)
    • C-Cl stretching at ~750-700 cm⁻¹
    • C-O stretching at ~1200-1100 cm⁻¹

Optimization Strategies and Reaction Parameters

Optimizing the synthesis of this compound requires careful control of reaction parameters:

Parameter Range Effect on Reaction
Temperature -10°C to 25°C Lower temperatures minimize side reactions during chlorination
Reaction Time 2-8 hours Longer times may lead to decomposition
Solvent DCM, CHCl₃, THF Anhydrous conditions critical to prevent hydrolysis
Equivalents of Chlorinating Agent 1.1-2.0 Excess can lead to over-chlorination
Catalyst (DMF) 0.05-0.1 equiv Accelerates reaction, minimizes exposure to chlorinating agent

Common Side Reactions and Troubleshooting

Several side reactions may complicate the synthesis:

  • Hydrolysis of the acid chloride: Ensure strictly anhydrous conditions.
  • Over-chlorination: Monitor reaction carefully and maintain low temperature.
  • Ester hydrolysis: Neutralize reaction mixture promptly after completion.
  • Aldol condensation: Especially problematic in the synthesis of the keto ester intermediate; use mild bases and low temperatures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-3-methyl-5-oxopentanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium tert-butoxide, or other strong bases.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Substituted esters or amides.

    Reduction: Alcohols.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Ethyl 5-chloro-3-methyl-5-oxopentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-3-methyl-5-oxopentanoate involves its interaction with various molecular targets. The ketone and ester functional groups allow it to participate in nucleophilic addition and substitution reactions. The chlorine atom can act as a leaving group, facilitating these reactions. The compound’s reactivity is influenced by the electronic and steric effects of its substituents.

Comparison with Similar Compounds

Methyl 5-Chloro-3-Methyl-5-Oxopentanoate

  • Structure : Differs from ECMOP by having a methyl ester group instead of ethyl.
  • Role : Used as a precursor to synthesize compound 341, a potent OXE receptor antagonist. The methyl ester is hydrolyzed to a carboxylic acid using LiOH·H₂O in THF/H₂O, demonstrating the ester group’s role in controlling solubility and metabolic stability .

Ethyl 5-(3-Chloro-4-Methylphenyl)-5-Oxopentanoate (CAS 57992-89-9)

  • Structure : Features a 3-chloro-4-methylphenyl substituent at position 5 instead of a simple chloro-methyl group.
  • Molecular Formula : C₁₄H₁₇ClO₃ (MW = 274.74 g/mol).
  • Comparison : The phenyl group increases lipophilicity, likely enhancing membrane permeability compared to ECMOP. However, bulkier substituents may reduce binding affinity to specific targets like OXE receptors.

Methyl 5-(Benzylamino)-3-Oxopentanoate Hydrochloride

  • Structure: Contains a benzylamino group at position 5 and a ketone at position 3.
  • Molecular Formula: C₁₃H₁₈ClNO₃ (MW = 271.74 g/mol).
  • Role: Used as a pharmaceutical intermediate, highlighting the versatility of 5-oxopentanoate scaffolds in introducing nitrogen-containing functional groups .

Data Tables: Structural and Functional Comparisons

Table 1: Structural Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₈H₁₁ClO₃ 190.63 Cl (C5), CH₃ (C3), ethyl ester
Mthis compound C₇H₉ClO₃ 176.60 Cl (C5), CH₃ (C3), methyl ester
Ethyl 5-(3-chloro-4-methylphenyl)-5-oxopentanoate C₁₄H₁₇ClO₃ 274.74 3-Cl-4-MePh (C5), ethyl ester
Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride C₁₃H₁₈ClNO₃ 271.74 Benzylamino (C5), ketone (C3), methyl ester

Table 2: Functional and Pharmacological Insights

Compound Name Key Functional Role Metabolic Stability Potential Applications
This compound Intermediate for OXE receptor antagonists High (ethyl ester) Asthma therapy (inferred)
Mthis compound Precursor to compound 341 (IC₅₀ = 120 pM) Moderate (methyl ester) Eosinophilic disorder treatment
Ethyl 5-(3-chloro-4-methylphenyl)-5-oxopentanoate Bioactive intermediate High (ethyl ester) Drug discovery (broad spectrum)
Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride Pharmaceutical intermediate Low (due to amino group) Targeted drug delivery

Q & A

Basic Question: What are the most reliable synthetic routes for Ethyl 5-chloro-3-methyl-5-oxopentanoate, and how can reaction conditions be optimized?

Category: Synthesis & Optimization
Answer:
A common synthetic approach involves the chlorination of precursor esters using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, analogous compounds (e.g., substituted isoxazole derivatives) are synthesized via chlorination of oxime intermediates under alkaline conditions, followed by cyclization with ethyl acetoacetate . Key optimization parameters include:

  • Temperature control : Maintain 0–5°C during chlorination to avoid side reactions.
  • Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to enhance reagent solubility.
  • Stoichiometry : A 1.2:1 molar ratio of chlorinating agent to substrate ensures complete conversion.
    Characterization via NMR and HPLC-ESI-TOF/MS (as in ) is critical to confirm purity.

Advanced Question: How can contradictory spectral data (e.g., NMR or IR) for this compound be resolved?

Category: Analytical Chemistry & Data Interpretation
Answer:
Contradictions often arise from impurities, tautomerism, or solvent effects. To resolve these:

Repurification : Re-crystallize the compound using a solvent system like ethyl acetate/hexane (3:1 v/v) and re-analyze.

Variable Temperature NMR : Perform NMR at −40°C to slow dynamic processes and clarify splitting patterns .

Cross-validation : Compare IR carbonyl stretches (expected ~1740 cm⁻¹ for ester groups) with DFT-calculated vibrational spectra.

High-resolution mass spectrometry (HRMS) : Use HPLC-ESI-TOF/MS (as in ) to rule out isobaric interferences.

Basic Question: What are the recommended techniques for characterizing the purity and stability of this compound under storage?

Category: Material Characterization
Answer:

  • Purity Assessment :
    • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 210 nm.
    • Melting Point : Compare experimental values (if solid) with literature data; discrepancies >2°C indicate impurities.
  • Stability Testing :
    • Store aliquots at −20°C under argon. Monitor degradation via TLC (silica gel, ethyl acetate eluent) weekly for 4 weeks.
    • For liquid samples, track ester hydrolysis by quantifying free carboxylic acid via titration .

Advanced Question: How can the reaction mechanism of this compound in nucleophilic substitution reactions be elucidated?

Category: Reaction Mechanism & Kinetics
Answer:

Isotopic Labeling : Introduce deuterium at the α-carbon to track inversion/retention of configuration via ²H NMR .

Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map potential energy surfaces for SN1 vs. SN2 pathways.

Kinetic Studies :

  • Monitor reaction progress under pseudo-first-order conditions using in situ IR.
  • Plot ln([reactant]) vs. time; linearity indicates a first-order mechanism.
  • Compare activation parameters (ΔH‡, ΔS‡) with analogous esters .

Basic Question: Which spectroscopic databases or tools are authoritative for structural assignment of this compound?

Category: Data Sources & Validation
Answer:

  • PubChem/EPA DSSTox : Validate molecular weight (216.32 g/mol) and spectral data against entries like Ethyl 5-hydroxydecanoate .
  • NIST Chemistry WebBook : Cross-reference IR and MS/MS fragmentation patterns.
  • Cambridge Structural Database (CSD) : Compare bond lengths/angles with crystallographic data for related esters (e.g., Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate ).

Advanced Question: How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

Category: Experimental Design & Stability Studies
Answer:
Experimental Setup:

  • Prepare buffered solutions (pH 2, 7, 12) and incubate the compound at 25°C, 40°C, and 60°C.
  • Sampling : Collect aliquots at 0, 24, 48, and 72 hours.
    Analytical Methods:
  • Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to track degradation .
  • LC-MS : Identify hydrolysis products (e.g., 5-chloro-3-methyl-5-oxopentanoic acid) via exact mass matching.
    Data Interpretation:
  • Calculate degradation rate constants (k) using first-order kinetics.
  • Construct Arrhenius plots to predict shelf-life under ambient conditions.

Basic Question: What safety protocols are critical when handling this compound?

Category: Laboratory Safety
Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chlorinated solvents) and tight-sealed goggles .
  • Ventilation : Use a fume hood with a minimum airflow of 0.5 m/s during synthesis.
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite.

Advanced Question: How can researchers address low yields in large-scale syntheses of this compound?

Category: Process Chemistry & Scalability
Answer:

  • Reaction Engineering :
    • Switch from batch to flow chemistry to improve heat/mass transfer.
    • Optimize mixing efficiency using computational fluid dynamics (CFD).
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
  • Workup Optimization : Replace aqueous quenching with solid-phase extraction (SPE) to minimize ester hydrolysis.

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